molecular formula C16H13BrN2S3 B4877860 2-(benzylthio)-5-[(4-bromobenzyl)thio]-1,3,4-thiadiazole CAS No. 477331-46-7

2-(benzylthio)-5-[(4-bromobenzyl)thio]-1,3,4-thiadiazole

Cat. No. B4877860
CAS RN: 477331-46-7
M. Wt: 409.4 g/mol
InChI Key: HSHWJBZOCBGFOY-UHFFFAOYSA-N
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Description

2-(Benzylthio)-5-[(4-bromobenzyl)thio]-1,3,4-thiadiazole is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of thiadiazole derivatives and has been found to exhibit a range of biological activities.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-5-[(4-bromobenzyl)thio]-1,3,4-thiadiazole is not fully understood. However, studies have suggested that the compound exerts its biological activity by modulating various signaling pathways in cells. For example, the compound has been found to inhibit the activity of certain enzymes that are involved in cancer cell proliferation. It has also been found to modulate the activity of certain transcription factors that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
Studies have shown that 2-(benzylthio)-5-[(4-bromobenzyl)thio]-1,3,4-thiadiazole exhibits a range of biochemical and physiological effects. Some of these effects include:
1. Induction of apoptosis: The compound has been found to induce apoptosis in cancer cells by activating certain signaling pathways.
2. Inhibition of cell proliferation: 2-(Benzylthio)-5-[(4-bromobenzyl)thio]-1,3,4-thiadiazole has been found to inhibit the proliferation of cancer cells by inhibiting the activity of certain enzymes.
3. Anti-inflammatory activity: The compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(benzylthio)-5-[(4-bromobenzyl)thio]-1,3,4-thiadiazole is its potent biological activity. This makes it a promising candidate for drug development. However, the compound also has some limitations for lab experiments. For example, the synthesis of the compound is a multi-step process that requires careful monitoring of reaction conditions and purification steps to ensure the purity of the final product. This can make the synthesis process time-consuming and expensive.

Future Directions

There are several future directions for the study of 2-(benzylthio)-5-[(4-bromobenzyl)thio]-1,3,4-thiadiazole. Some of these directions include:
1. Structural modifications: The synthesis of structurally related compounds may lead to the discovery of more potent analogs with improved biological activity.
2. Mechanistic studies: Further studies are needed to elucidate the mechanism of action of the compound and to identify its molecular targets.
3. In vivo studies: Studies in animal models are needed to evaluate the pharmacokinetics and toxicity of the compound.
4. Clinical trials: Clinical trials are needed to evaluate the safety and efficacy of the compound in humans.
Conclusion:
In conclusion, 2-(benzylthio)-5-[(4-bromobenzyl)thio]-1,3,4-thiadiazole is a promising candidate for drug development due to its potent biological activity. The compound exhibits a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory activity. However, further studies are needed to elucidate the mechanism of action of the compound and to evaluate its safety and efficacy in humans.

Scientific Research Applications

2-(Benzylthio)-5-[(4-bromobenzyl)thio]-1,3,4-thiadiazole has been found to exhibit a range of biological activities that make it a promising candidate for drug development. Some of the areas where this compound has been studied include:
1. Anticancer activity: Studies have shown that 2-(benzylthio)-5-[(4-bromobenzyl)thio]-1,3,4-thiadiazole exhibits potent anticancer activity against a range of cancer cell lines. The compound has been found to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential candidate for cancer therapy.
2. Antimicrobial activity: 2-(Benzylthio)-5-[(4-bromobenzyl)thio]-1,3,4-thiadiazole has also been found to exhibit antimicrobial activity against a range of bacteria and fungi. This makes it a potential candidate for the development of new antibiotics.
3. Anti-inflammatory activity: The compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

2-benzylsulfanyl-5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2S3/c17-14-8-6-13(7-9-14)11-21-16-19-18-15(22-16)20-10-12-4-2-1-3-5-12/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHWJBZOCBGFOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

477331-46-7
Record name 2-(BENZYLTHIO)-5-((4-BROMOBENZYL)THIO)-1,3,4-THIADIAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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